6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound known for its unique chemical structure and diverse range of applications. This compound features a thiazolidinone ring, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves the following steps:
Thiazolidinone Formation: The formation of the thiazolidinone ring is achieved through the condensation reaction of a thioamide with a haloester in the presence of a base.
Aldol Condensation: The 3-bromophenylmethylidene group is introduced via an aldol condensation with a suitable aromatic aldehyde.
Hexanoic Acid Attachment: The hexanoic acid moiety is then added through esterification or amidation reactions.
Industrial Production Methods
On an industrial scale, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and enhance yield. The choice of solvent, temperature, and catalyst are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions often target the keto group within the ring structure.
Substitution: The bromophenyl group can undergo various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Products: Reduced keto groups leading to secondary alcohols.
Substitution Products: Substituted thiazolidinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in the synthesis of other complex molecules, especially those containing the thiazolidinone moiety.
Biology
In biological research, it is often used as a lead compound in drug discovery due to its potential pharmacological activities.
Medicine
It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties, showing promise in preclinical studies.
Industry
Beyond its medicinal uses, the compound is also utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The exact mechanism by which 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid exerts its biological effects is still under investigation. it is believed to interact with various molecular targets, such as enzymes and receptors, influencing key biochemical pathways. The presence of the thiazolidinone ring is particularly important for its activity.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
2,4-Thiazolidinedione
4-Oxo-thiazolidine
5-Bromomethyl-2-thiazolidinone
What sets 6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid apart is its extended alkyl chain, which may contribute to its enhanced biological activity and versatility in chemical reactions.
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Properties
IUPAC Name |
6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S2/c17-12-6-4-5-11(9-12)10-13-15(21)18(16(22)23-13)8-3-1-2-7-14(19)20/h4-6,9-10H,1-3,7-8H2,(H,19,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPMYUYPPMCFOO-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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